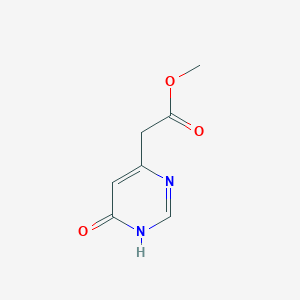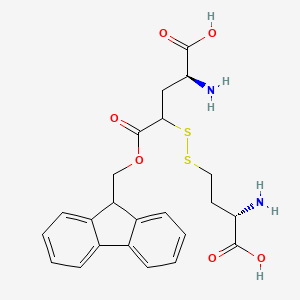
Fmoc-L-homocystine
説明
Fmoc-L-homocystine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . The compound has a molecular formula of C38H36N2O8S2 and a molecular weight of 712.8 g/mol . It is also known by the IUPAC name (2S)-4-[[ (3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .
Molecular Structure Analysis
The molecular structure of Fmoc-L-homocystine is complex, with a significant number of rotatable bonds . The compound’s structure includes a fluorene group with strong UV absorption properties, which provides an indicator of synthesis success .Chemical Reactions Analysis
Fmoc-L-homocystine is involved in several chemical reactions, including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical And Chemical Properties Analysis
Fmoc-L-homocystine has a molecular weight of 712.8 g/mol and a molecular formula of C38H36N2O8S2 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound also has a significant number of rotatable bonds .科学的研究の応用
Role in Cardiovascular Health
Elevated levels of plasma homocysteine are associated with increased cardiovascular risk. Studies have shown that folic acid administration, which is closely linked to homocysteine metabolism, can reduce plasma total homocysteine and potentially lower cardiovascular risk. The impact of folic acid on endothelial function has been specifically investigated, revealing that it can enhance endothelial function and lower homocysteine levels, although the precise mechanisms and clinical benefits remain under investigation (Doshi et al., 2003).
Implications in Metabolic Disorders
Homocysteine, derived from methionine metabolism, has been linked with several metabolic disorders. It circulates in plasma mostly in oxidized forms and is associated with arterial occlusive diseases. The concentration of homocysteine is an independent factor associated with coronary artery disease, and it's known that its increased concentrations can be corrected through dietary supplements such as folic acid, vitamin B12, and others. The relationship between homocysteine levels and the development of atherosclerotic disease has been a topic of discussion and research, emphasizing the potential role of homocysteine in metabolic disorders (Malinow, 1995).
Homocysteine and Bone Health
Research indicates a significant relationship between elevated homocysteine levels and bone health. Conditions like homocystinuria, which involve a marked increase in serum homocysteine, lead to severe health issues including osteoporosis and fragility fractures. Even individuals with polymorphisms in genes regulating homocysteine metabolism or those with vitamin deficiencies that lead to increased serum homocysteine levels may experience symptoms similar to homocystinuria. This highlights the detrimental effects of homocysteine on various cell types, including osteoblasts and osteoclasts, and its role in reducing bone strength and mass (Saito & Marumo, 2018).
Neurological Implications
Homocysteine's role extends to neurological health, where it's implicated in small vessel disease (SVD). Elevated levels of homocysteine can contribute to the development and progression of inflammation, atherosclerotic plaque formation, and other vascular-related issues. Studies have shown that homocysteine can disrupt cellular integrity and promote a pro-inflammatory state, potentially playing a role in conditions such as SVD (Moretti et al., 2021).
将来の方向性
Homocysteine is increasingly recognized as an important molecule in a wide variety of cellular functions . Future research could focus on the molecular mechanisms of homocysteine pathophysiology, the reliability of animal models of hHcy, the use of vitamin B in the prevention of hHcy and its consequences .
特性
IUPAC Name |
(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMLTOHPQSVDI-NFBCFJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-homocystine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



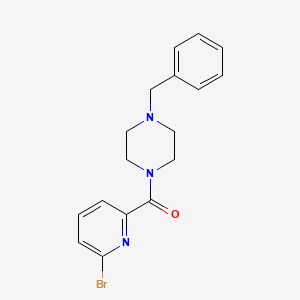
![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)
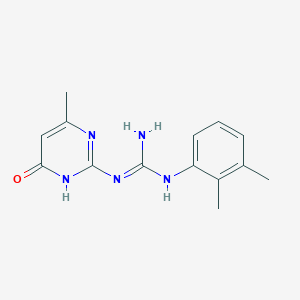
![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)
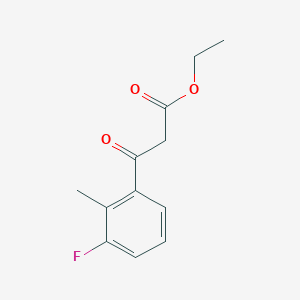

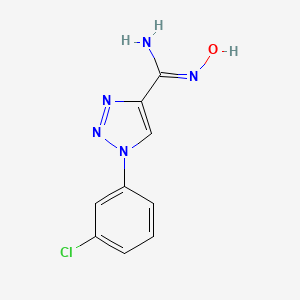
![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)
